(2S)-4-hydroxypyrrolidine-2-carboxylic acid

概要

説明

(2S)-4-hydroxypyrrolidine-2-carboxylic acid is a naturally occurring amino acid that is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals . It was originally isolated from the acid hydrolysates of gelatin by E. Fischer in 1902 . This compound plays a crucial role in the stability of collagen triple helices and is involved in various physiological processes .

準備方法

Synthetic Routes and Reaction Conditions: (2S)-4-hydroxypyrrolidine-2-carboxylic acid can be synthesized through the hydroxylation of L-proline. This process involves the enzyme prolyl hydroxylase, which catalyzes the hydroxylation of L-proline to form this compound . The reaction typically occurs in the presence of oxygen and α-ketoglutarate as cofactors .

Industrial Production Methods: Traditionally, this compound is produced by the acidic hydrolysis of collagen . this method has drawbacks such as low productivity and environmental pollution. Presently, it is mainly produced via fermentative production by microorganisms . Advances in metabolic engineering have led to the development of microbial cell factories that enhance the biosynthetic pathway of this compound .

化学反応の分析

Types of Reactions: (2S)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce this compound.

Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles.

Major Products: The major products formed from these reactions include glycine, pyruvate, and glucose .

科学的研究の応用

Medicinal Chemistry

1.1 Role in Collagen Synthesis

Hydroxyproline is crucial for the stability and structure of collagen, which is a primary component of connective tissues in the body. Its presence in collagen contributes to the stability of the triple helix structure through hydrogen bonding. Studies have shown that modifications in hydroxyproline content can affect collagen's mechanical properties and stability, making it a target for therapeutic interventions in conditions like osteogenesis imperfecta and other connective tissue disorders .

1.2 Drug Development

Hydroxyproline derivatives have been investigated for their potential as drug candidates. For example, modifications of hydroxyproline have led to the development of inhibitors targeting various enzymes involved in disease pathways. These derivatives can enhance bioavailability and specificity towards biological targets, such as proteases or kinases involved in cancer progression .

Biochemical Research

2.1 Glycation Inhibition Studies

Research has demonstrated that hydroxyproline can inhibit glycation processes, which are implicated in diabetes and aging-related diseases. The compound has been utilized to study the interaction between proteins and sugars, providing insights into the mechanisms of glycation and its effects on protein function .

2.2 Structural Biology

Hydroxyproline is often used in structural biology studies to stabilize protein structures during crystallization processes. Its unique properties allow researchers to investigate protein folding and stability under various conditions, contributing to our understanding of protein dynamics and interactions .

Material Science

3.1 Biodegradable Polymers

Hydroxyproline has been incorporated into biodegradable polymers for use in drug delivery systems and tissue engineering scaffolds. Its biocompatibility and ability to promote cell adhesion make it an attractive candidate for developing materials that support tissue regeneration .

3.2 Synthesis of Peptides

In peptide synthesis, hydroxyproline serves as a building block for creating cyclic peptides or as a stabilizing agent in peptide formulations. Its incorporation can enhance the stability and efficacy of peptide-based therapeutics .

Case Studies

作用機序

(2S)-4-hydroxypyrrolidine-2-carboxylic acid exerts its effects through the hydroxylation of proline residues in proteins . This modification increases the stability of collagen triple helices and plays a role in regulating cell signaling pathways . The formation of this compound residues in protein kinases and transcription factors is crucial for their phosphorylation and catalytic activation .

類似化合物との比較

- Trans-3-Hydroxy-L-proline

- Cis-4-Hydroxy-D-proline

- Trans-5-Hydroxy-L-proline

- Cis-5-Hydroxy-L-proline

Comparison: (2S)-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its high abundance in collagen and its significant role in the stability of collagen triple helices . Other similar compounds, such as trans-3-Hydroxy-L-proline and cis-4-Hydroxy-D-proline, are present in much lower quantities and have different physiological roles .

生物活性

(2S)-4-hydroxypyrrolidine-2-carboxylic acid, commonly referred to as hydroxyproline, is a non-proteinogenic amino acid that plays a significant role in collagen stability and various biological processes. This article provides an overview of its biological activities, mechanisms of action, and implications for health and disease management.

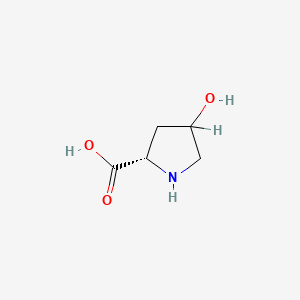

Hydroxyproline is characterized by the following chemical structure:

- Molecular Formula : C5H9NO3

- CAS Number : 51-35-4

- IUPAC Name : this compound

This compound is a derivative of proline and is predominantly found in collagen, contributing to the structural integrity of connective tissues.

Biological Functions

1. Collagen Stabilization

Hydroxyproline is crucial for stabilizing the triple helix structure of collagen. It enhances the thermal stability of collagen fibers, which is essential for maintaining tissue integrity under physiological conditions .

2. Immune Modulation

Recent studies have demonstrated that hydroxyproline can enhance the expression of PD-L1 (Programmed Death-Ligand 1) in various immune cells. This effect is particularly relevant in the context of cancer, where PD-L1 plays a role in immune evasion by tumors . Hydroxyproline has been shown to inhibit autophagic flux, thereby contributing to increased PD-L1 levels in response to IFN-γ stimulation .

The mechanisms through which hydroxyproline exerts its biological effects include:

- Regulation of PD-L1 Expression : Hydroxyproline enhances PD-L1 expression through modulation of metabolic pathways and autophagy inhibition .

- Collagen Biosynthesis : It serves as a substrate for hydroxylation reactions catalyzed by prolyl hydroxylases, which are vital for collagen synthesis .

Case Studies

-

Cancer Immunotherapy

A study highlighted hydroxyproline's role in enhancing PD-L1 expression on monocytes and dendritic cells, potentially contributing to immune suppression in fibrotic tumors. This suggests a dual role where hydroxyproline may promote tumor growth while also being a target for therapeutic interventions aimed at modulating immune responses . -

Fibrosis and Tissue Repair

Hydroxyproline levels are often elevated in fibrotic tissues. Research indicates that targeting hydroxyproline metabolism could provide new avenues for treating fibrotic diseases by regulating collagen deposition and immune responses .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Collagen Stabilization | Enhances thermal stability of collagen fibers | Supports tissue integrity |

| Immune Modulation | Increases PD-L1 expression | Potential target for cancer immunotherapy |

| Fibrosis Regulation | Involved in collagen biosynthesis | May aid in treatment strategies for fibrotic diseases |

特性

IUPAC Name |

4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYEEVYMWASQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861573 | |

| Record name | 4-Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | cis-Hydroxyproline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0 | |

| Record name | N-Hydroxy-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018610598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Proline, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Proline, homopolymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-4-Hydroxy-L-proline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3398-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。